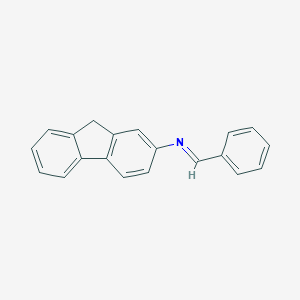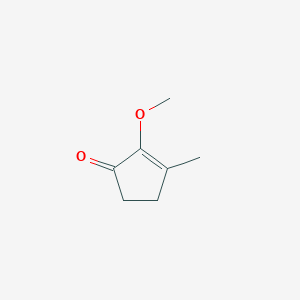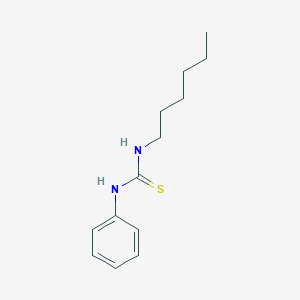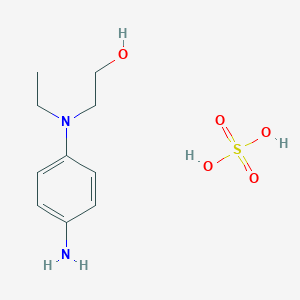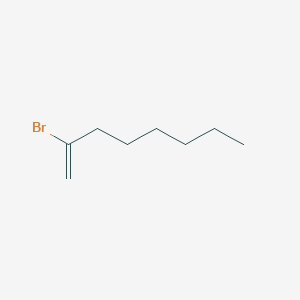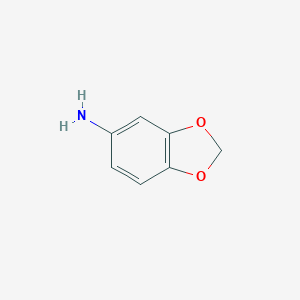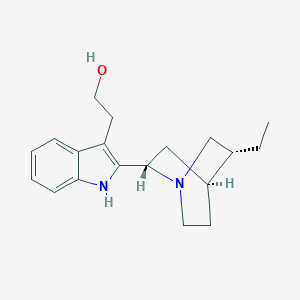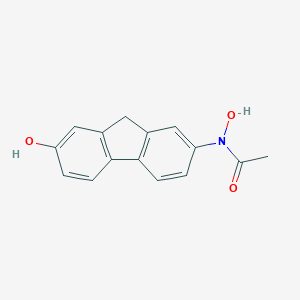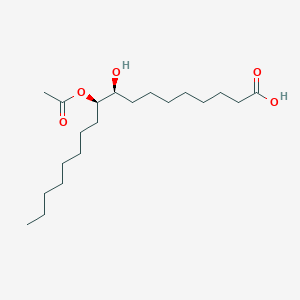
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid, commonly known as vernolic acid, is a naturally occurring fatty acid found in the seeds of many plants. It is a mono-unsaturated fatty acid with a unique chemical structure that makes it an attractive target for scientific research. In
Aplicaciones Científicas De Investigación
Vernolic acid has attracted attention from researchers due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, vernolic acid has been found to improve lipid metabolism and reduce cholesterol levels in animal models. These properties make it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of vernolic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, vernolic acid has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and activate the AMPK signaling pathway, which is involved in lipid metabolism and glucose homeostasis.
Efectos Bioquímicos Y Fisiológicos
Vernolic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve lipid metabolism, and lower cholesterol levels. Additionally, vernolic acid has been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. These effects make it a promising candidate for the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using vernolic acid in lab experiments is its relatively low toxicity compared to other drugs and compounds. Additionally, vernolic acid is readily available and can be synthesized in large quantities. However, one limitation of using vernolic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to animals or cells in culture.
Direcciones Futuras
There are many potential future directions for research on vernolic acid. One area of interest is the development of new drugs and therapies based on the therapeutic properties of vernolic acid. Additionally, further research is needed to fully understand the mechanism of action of vernolic acid and its effects on various signaling pathways in the body. Finally, more studies are needed to investigate the potential side effects of vernolic acid and its safety profile in humans.
Métodos De Síntesis
Vernolic acid can be obtained from the seeds of various plants, including Vernonia galamensis, Vernonia anthelmintica, and Euphorbia lagascae. However, the yield of vernolic acid from these sources is low, and the purification process is complex. Therefore, chemical synthesis methods have been developed to produce vernolic acid in large quantities. The most commonly used method involves the epoxidation of oleic acid followed by hydrolysis of the epoxide ring.
Propiedades
Número CAS |
13980-33-1 |
|---|---|
Nombre del producto |
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid |
Fórmula molecular |
C20H38O5 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(9S,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19+/m0/s1 |
Clave InChI |
HLAIKHVEJBSLQS-RBUKOAKNSA-N |
SMILES isomérico |
CCCCCCCC[C@H]([C@H](CCCCCCCC(=O)O)O)OC(=O)C |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
Otros números CAS |
13980-33-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



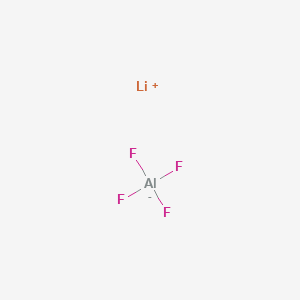
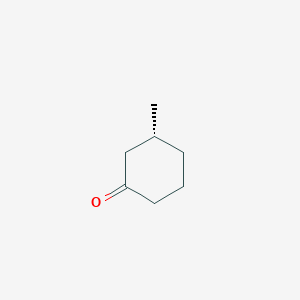
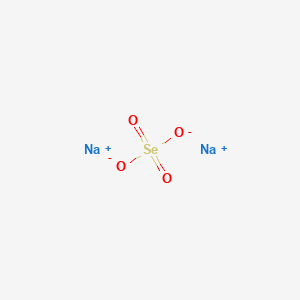
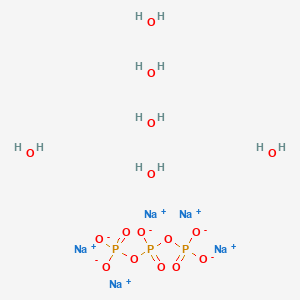
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
